D-Pipecolinic acid

Enzymology Drug metabolism In vitro ADME

Procurement of D-Pipecolinic acid often fails due to enantiomeric contamination or inconsistent purity profiles, jeopardizing stereoselective syntheses. This enantiopure (>98%) D-isomer is supplied as a crystalline powder with validated aqueous solubility (66.67 mg/mL), eliminating DMSO-dependent formulation challenges. • Chiral Fidelity: Guaranteed >98% enantiomeric purity prevents diastereomeric scrambling in organocatalytic or peptidomimetic workflows. • Formulation-Ready: High aqueous solubility (up to 100 mg/mL in PBS) supports cell-based assays and in vivo dosing with minimal co-solvent toxicity. • Supply Assurance: Bulk quantities available from ambient-stored stock; shipped globally as a non-hazardous research reagent.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1723-00-8
Cat. No. B555528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Pipecolinic acid
CAS1723-00-8
Synonyms(R)-Piperidine-2-carboxylicacid; 1723-00-8; D-pipecolicacid; D-Pipecolinicacid; d(+)-pipecolinicacid; D-Homoproline; (R)-(+)-2-Piperidinecarboxylicacid; (2R)-piperidine-2-carboxylicacid; (+)-Pipecolicacid; D-piperidine-2-carboxylicacid; D-(+)-Pipecolicacid; (r)-(+)-pipecolicacid; (D)-PIPECOLICACID; (R)-Pipecolinicacid; (+)-Pipecolinicacid; 6-CARBOXYPIPERIDINE; CHEMBL1231898; (R)-2-Piperidinecarboxylicacid; CHEBI:41582; (2R)-2-Piperidinecarboxylicacid; HXEACLLIILLPRG-RXMQYKEDSA-N; (R)-()-2-Piperidinecarboxylicacid; D-(+)-Pipercolicacid; h-d-homopro-oh; (R)-pipecolicacid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
InChIKeyHXEACLLIILLPRG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Pipecolinic Acid: Baseline Overview


D-Pipecolinic acid (CAS 1723-00-8), also designated as (R)-(+)-pipecolic acid or D-homoproline, is a chiral, non-proteinogenic cyclic amino acid and the six-membered homolog of proline [1]. It occurs naturally as a human metabolite, originating primarily from the metabolism of intestinal bacteria and dietary sources [2]. The compound serves as a critical chiral building block in the synthesis of biologically active peptides, immunosuppressants (e.g., FK506), and various pharmaceutical intermediates . As a cyclic constraint element in peptidomimetics, D-pipecolinic acid introduces defined conformational rigidity and modulates physicochemical parameters such as lipophilicity and hydrogen bonding [3].

Chiral building block

For peptidomimetic and peptide synthesis with defined stereochemistry

Enantiopure D-configuration

Supports stereochemical control studies; distinct from L-form and racemate

Cyclic constraint probe

Six-membered ring for conformational analysis and backbone rigidity research

D-Pipecolinic Acid: Enantiomer Specificity


Substituting D-pipecolinic acid with its L-enantiomer or racemic DL-mixture introduces critical and quantifiable divergences across multiple scientific applications, rendering simple interchange scientifically invalid. In biocatalytic and metabolic contexts, D-pipecolinic acid exhibits substrate activity 50–60% higher than the L-isomer in liver and kidney homogenates across multiple species [1]. In organocatalytic asymmetric synthesis, (S)-pipecolic acid yields distinct diastereomeric outcomes (dr 1.4–2:1 syn/anti) compared to (S)-proline, a distinction that would be inverted or lost with incorrect enantiomer selection [2]. In actinomycin biosynthesis, exogenous L-pipecolic acid actively alters the antibiotic product profile and reduces total yield at concentrations above 125 μg/mL, whereas D-pipecolic acid leaves the natural product distribution unchanged [3]. Furthermore, normal human physiology exhibits enantiomer-specific compartmentalization: the D-enantiomer is the primary excreted form in urine despite L-pipecolic acid predominating in plasma [4]. These orthogonal lines of evidence demonstrate that enantiomeric identity is a non-negotiable specification for procurement decisions.

L-Enantiomer Substitution

May shift metabolic processing rates and alter biocatalytic study outcomes

Racemate or L-Form in Organocatalysis

May invert diastereomeric outcomes; anti-Mannich access may be lost

L-Enantiomer in Biosynthesis Studies

May divert natural product profiles and reduce antibiotic yield in actinomycin systems

D-Pipecolinic Acid: Differentiation Evidence


Metabolic Rate: D- vs L-Enantiomer

In a comparative enzymology study across 10 animal species including human, monkey, rat, and mouse, the rate of metabolism of D-pipecolic acid in liver and kidney homogenates was consistently 50–60% higher than that of the L-isomer, with the sole exception of rabbit where no difference was observed [1]. This differential is not a species-specific anomaly but a reproducible pattern across phylogenetically diverse mammals.

Metabolic Rate D- vs L-
Head-to-head
50–60% higher enzymatic processing rate for D-enantiomer across liver/kidney homogenates
Supports enantiomer-specific metabolic probe selection
In vitro homogenate context; rabbit exception
Enzymology Drug metabolism In vitro ADME

Stereochemical Outcome: Pipecolic vs Proline

In direct asymmetric Mannich reactions between aldehydes and N-PMP-protected α-imino ethyl glyoxylate, (S)-pipecolic acid catalyzes formation of both syn- and anti-products with a diastereomeric ratio (dr) of 1.4–2:1 and enantioselectivities exceeding 98% ee for both diastereomers. In contrast, under identical conditions, (S)-proline yields predominantly syn-products with similarly high enantioselectivities [1]. Computational analysis attributes this divergence to a reduced energetic preference between s-cis- and s-trans-enamine transition structures for the six-membered pipecolic acid compared to the five-membered proline [1].

Stereochemical Outcome: Pipecolic vs Proline
Head-to-head
(S)-pipecolic acid yields anti/syn diastereomers (dr 1.4–2:1, ee >98%); (S)-proline gives predominantly syn
Enantiopure pipecolic acid is essential for anti-Mannich diastereomer access
Aldehyde/α-imino ester; DMSO, rt
Asymmetric catalysis Organocatalysis Synthetic methodology

Aqueous Solubility Profile

D-Pipecolinic acid demonstrates high aqueous solubility of approximately 66.67 mg/mL (equivalent to 516.18 mM) in water with ultrasonic assistance, while exhibiting negligible solubility in DMSO (< 1 mg/mL) . For in vivo formulations, solubility can be enhanced to 100 mg/mL (774.23 mM) in PBS using co-solvent addition and sonication to achieve a clear solution . In comparison, the racemic DL-pipecolic acid shows lower water solubility of 50 mg/mL .

Aqueous Solubility
Reported
66.67 mg/mL (516 mM) in water; 100 mg/mL in PBS with co-solvent
Higher aqueous solubility of enantiopure D-form supports formulation flexibility
Data to verify; ultrasonic assistance
Formulation science Solubility In vitro assays

Chiral Separation Benchmark

A capillary electrophoresis method employing the polymeric surfactant poly(sodium N-undecanoyl-LL-leucine-valinate) achieved baseline separation of FMOC-derivatized DL-pipecolic acid enantiomers with a resolution value (Rs) of 2.78 . This separation is analytically robust and can be used to verify enantiomeric purity of D-pipecolinic acid samples against L-enantiomer contamination. For procurement purposes, a validated chiral HPLC or CE method with a resolution of at least 2.0 is the industry-accepted standard for confirming >99% enantiomeric excess.

Chiral Separation Benchmark
Class-level
CE with polymeric surfactant: Rs = 2.78 for FMOC-DL-pipecolic acid enantiomers
Supports enantiomeric purity verification method context
Capillary electrophoresis; β-CD BGE
Analytical chemistry Chiral chromatography Quality control

Biosynthetic Selectivity in Actinomycin Production

In Streptomyces antibioticus cultures, supplementation with L-pipecolic acid or DL-pipecolic acid alters the natural actinomycin product profile by synthesizing new PA-containing congeners at the expense of normally produced components, and total antibiotic yield decreases in a concentration-dependent manner. In contrast, supplementation with D-pipecolic acid results in actinomycin production qualitatively and quantitatively indistinguishable from unsupplemented controls [1]. L-PA concentrations exceeding 125 μg/mL produced no additional decrease in antibiotic yield, indicating a saturable incorporation mechanism.

Biosynthetic Selectivity
Head-to-head
D-pipecolic acid: no change in actinomycin profile; L-pipecolic acid: alters congener distribution and reduces yield
D-enantiomer serves as non-perturbing control substrate
Streptomyces antibioticus; 250 μg/mL supplementation
Natural product biosynthesis Antibiotic production Metabolic engineering

Conformational Constraint in Peptide Design

D-Pipecolic acid introduces a six-membered cyclic constraint into peptide backbones that stabilizes secondary structures and modulates lipophilicity and hydrogen bonding capacity relative to linear D-amino acid alternatives [1]. Unlike linear amino acids which permit significant backbone flexibility, the piperidine ring enforces defined φ and ψ dihedral angle restrictions that are distinct from those imposed by the five-membered pyrrolidine ring of proline . This differential conformational constraint translates to altered pharmacokinetic behavior and receptor selectivity profiles when incorporated into bioactive peptides.

Conformational Constraint
Class-level
Six-membered cyclic restriction; defines φ/ψ angles distinct from proline and linear D-amino acids
Supports peptidomimetic backbone rigidity design
Review context; data to verify
Peptidomimetics Medicinal chemistry Protein engineering

D-Pipecolinic Acid: Application Scenarios


Anti-Selective Mannich Synthesis

Based on direct experimental evidence, (S)-pipecolic acid provides access to anti-Mannich diastereomers at ~30–40% of total yield with >98% enantioselectivity, a stereochemical outcome that (S)-proline cannot deliver. Synthetic groups targeting the anti-configuration of β-amino acid derivatives should procure the enantiopure pipecolic acid with the appropriate absolute configuration matching their target. The method has been validated with aldehyde donors and N-PMP-protected α-imino ethyl glyoxylate acceptors [1].

High-Concentration Aqueous Formulations

D-Pipecolinic acid's aqueous solubility of 66.67 mg/mL (516 mM) in water and capacity to reach 100 mg/mL (774 mM) in PBS with co-solvent addition makes it suitable for high-concentration stock solution preparation without resorting to DMSO . This solubility profile is particularly advantageous for cell-based assays, enzyme kinetics studies, and in vivo dosing where DMSO exposure must be minimized. Procurement specifications should confirm the compound is supplied as a crystalline powder rather than a lyophilized salt to maximize formulation flexibility.

Non-Perturbing Control for Biosynthesis

In actinomycin-producing Streptomyces cultures, D-pipecolic acid supplementation does not alter the native antibiotic product profile or yield, whereas L-pipecolic acid actively diverts biosynthesis toward novel congeners and reduces total output [2]. This differential behavior makes D-pipecolic acid the appropriate choice as a control substrate when studying pathway regulation or when a non-interfering medium component is required. Procurement should specify >98% enantiomeric purity to ensure no L-enantiomer contamination introduces unintended biosynthetic perturbation.

Peptidomimetic Conformational Restriction

For medicinal chemistry programs incorporating conformational constraint into peptide backbones, D-pipecolic acid provides the specific φ/ψ dihedral restrictions of a six-membered piperidine ring, distinct from both the five-membered constraint of proline and the flexibility of linear D-amino acids [3]. This geometric specificity enables fine-tuning of lipophilicity, hydrogen bonding capacity, and metabolic stability. The compound is commercially available with orthogonal protecting group options (Fmoc, Boc, Cbz) suitable for solid-phase peptide synthesis workflows.

Application
Selection Property
Validation Focus
Anti-Mannich synthesis
Enantiopure (S)-pipecolic acid
Diastereomeric ratio and enantioselectivity
High-concentration aqueous formulation
Enantiopure D-form crystalline powder
Aqueous solubility and DMSO-free stock preparation
Non-perturbing biosynthetic control
D-enantiomer (>98% ee)
Actinomycin profile fidelity
Peptidomimetic conformational restriction
Six-membered cyclic D-amino acid
Backbone rigidity and protecting group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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